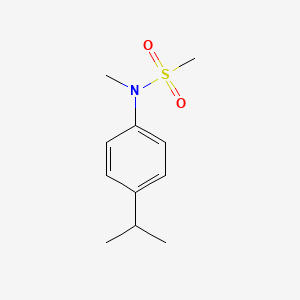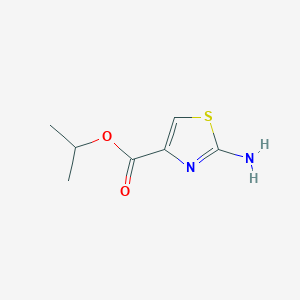![molecular formula C14H17F3N2O2 B7549820 3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid](/img/structure/B7549820.png)
3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TFP or TFPAA and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of TFPAA is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor. This receptor is involved in the regulation of serotonin levels, which are important for mood regulation and anxiety levels.
Biochemical and Physiological Effects:
TFPAA has been found to have a wide range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to improved mood and reduced anxiety levels. Additionally, TFPAA has been found to have neuroprotective effects and may help to prevent neuronal damage in certain conditions.
実験室実験の利点と制限
One advantage of using TFPAA in lab experiments is its high affinity for the 5-HT1A receptor. This allows for more precise targeting of this receptor and may lead to more specific effects. However, one limitation of using TFPAA is its potential toxicity at high doses, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving TFPAA. One area of interest is its potential as a treatment for anxiety disorders and depression. Additionally, TFPAA may have applications in the treatment of neurodegenerative diseases and other conditions involving neuronal damage. Further research is needed to fully understand the potential therapeutic applications of TFPAA and to determine its safety and efficacy.
合成法
The synthesis of TFPAA involves the reaction between 4-(Trifluoromethyl)phenyl)piperazine and 3-bromopropanoic acid in the presence of a catalyst. The reaction is typically carried out in an organic solvent and requires careful monitoring of reaction conditions to ensure high yield and purity.
科学的研究の応用
TFPAA has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the 5-HT1A receptor, which is involved in regulating mood and anxiety levels. As such, TFPAA has been investigated as a potential treatment for anxiety disorders and depression.
特性
IUPAC Name |
3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)11-1-3-12(4-2-11)19-9-7-18(8-10-19)6-5-13(20)21/h1-4H,5-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWCVVGGGUMOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
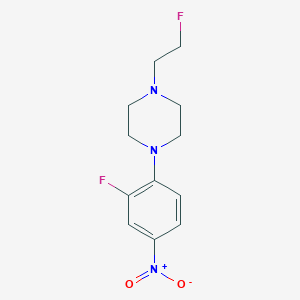
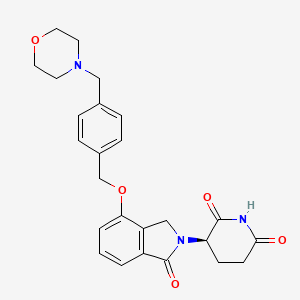

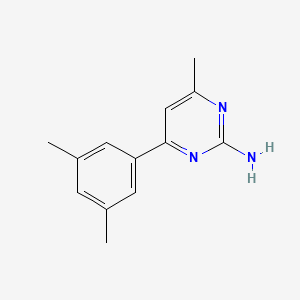
![N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide](/img/structure/B7549770.png)
![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![Bis[3,4-methylenedioxybenzyl]sulfide](/img/structure/B7549802.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549809.png)
![[2-chloro-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549816.png)
![(E)-2-cyano-3-[3-[(E)-2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549818.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid](/img/structure/B7549819.png)
